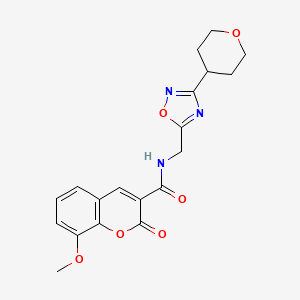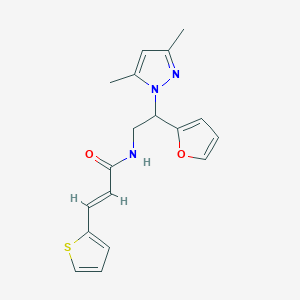![molecular formula C22H21BrN2O6 B2380450 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde CAS No. 1031100-36-3](/img/structure/B2380450.png)
5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde” is a complex organic molecule that contains several functional groups, including a bromine atom, a benzodioxine ring, a piperazine ring, and an aldehyde group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a specific functional group. For example, the bromine atom could be introduced via a halogenation reaction, the benzodioxine ring could be formed via a cyclization reaction, and the piperazine ring could be formed via a ring-closing reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzodioxine and piperazine rings would likely contribute to the rigidity of the molecule, while the bromine atom and aldehyde group would likely be involved in any reactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced via a nucleophilic substitution reaction, the aldehyde group could be reduced to an alcohol or oxidized to a carboxylic acid, and the piperazine ring could undergo various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely increase its molecular weight and could potentially affect its solubility and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Ligand Preparation
One of the primary applications of 5-substituted salicylaldehydes, which share structural similarities with the compound , is in the synthesis of heteroditopic ligands. These ligands have been utilized for the binding of metal salts, demonstrating the compound's potential in coordination chemistry. The method involves a one-pot bromo- and chloro-methylation, highlighting a flexible approach to attach functional arms for further applications in organic synthesis and the preparation of receptors for metal salts (Wang et al., 2006).
Antioxidant, Antimicrobial, and Anticancer Properties
Another research focus has been on the synthesis of derivatives of 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde for evaluating their antioxidant, antimicrobial, and anticancer properties. These studies have shown that certain derivatives exhibit high antioxidant capacity, good antibacterial activity towards Bacillus subtilis, and significant antifungal activity against Aspergillus niger. Moreover, they have demonstrated notable cytotoxic activity against breast adenocarcinoma cell lines, suggesting their potential in developing new therapeutic agents (Konuş et al., 2019).
Role in Synthesis of Amorfrutins
The compound has also been used in the synthesis of amorfrutins A and B, which have shown promising cytotoxicity against human tumor cell lines. This indicates its usefulness in the creation of compounds with potential anticancer applications. The synthesis process involves using a central intermediate derived from a related compound, further emphasizing the flexibility and applicability of such compounds in medicinal chemistry (Brandes et al., 2020).
Photolabile Protecting Group for Aldehydes and Ketones
Additionally, derivatives of the compound have been explored as photolabile protecting groups for aldehydes and ketones. This application is crucial in synthetic organic chemistry, where selective protection and deprotection of functional groups are needed. The research demonstrated the effective single- and two-photon-induced release of protected compounds, showcasing the compound's utility in complex organic synthesis processes (Lu et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O6/c23-16-5-6-17(15(11-16)12-26)30-14-21(27)24-7-9-25(10-8-24)22(28)20-13-29-18-3-1-2-4-19(18)31-20/h1-6,11-12,20H,7-10,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHOADTUKODCMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Br)C=O)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)

![1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2380371.png)
![(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide](/img/structure/B2380372.png)

![7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380375.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2380376.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2380379.png)
![N-{2-[(4-methoxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2380382.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)
![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)
![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)